

Technical Guide: Physicochemical Properties of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone

Cat. No.: B1275579

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone is a halogenated aromatic ketone of interest in synthetic organic chemistry and drug discovery. Its structure, featuring a bromoacetyl group attached to a substituted phenyl ring, makes it a versatile intermediate for the synthesis of more complex molecules, potentially with novel biological activities. This technical guide provides a summary of the available physical and chemical properties of this compound, along with relevant experimental details for its synthesis and characterization.

Core Physical and Chemical Properties

A comprehensive literature search has yielded fundamental physicochemical data for **2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone**. While experimental values for properties such as melting and boiling points are not readily available in the reviewed literature, the core molecular identifiers have been established.

Property	Value	Source
Molecular Formula	C ₉ H ₈ BrNO ₃	[1] [2]
Molecular Weight	258.07 g/mol	[1] [2]
CAS Number	22019-50-7	[1]

Note: Experimental data for melting point, boiling point, and solubility were not found in the currently available literature. Researchers are advised to determine these properties experimentally.

Synthesis Protocol

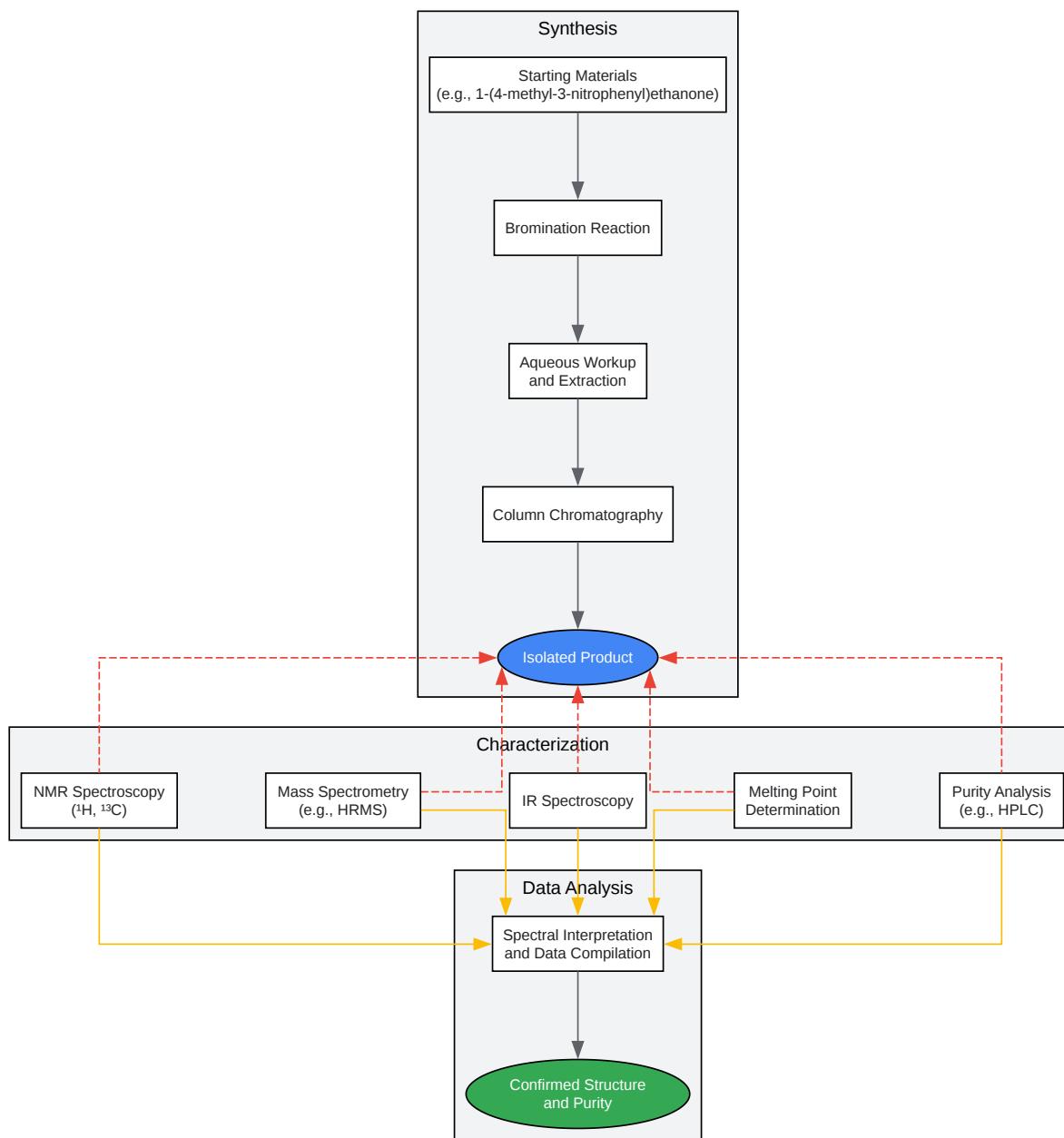
While a specific, detailed experimental protocol for the synthesis of **2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone** was not found in the surveyed literature, a reliable method for the synthesis of a closely related analogue, 2-Bromo-1-(3-nitrophenyl)ethanone, has been documented.[\[3\]](#) This protocol can serve as a strong starting point for the synthesis of the title compound, likely requiring minor modifications in starting materials and purification conditions.

Representative Synthesis of a Bromo-Nitrophenyl-Ethanone Derivative[\[3\]](#)

Materials:

- 1-(3-nitrophenyl)ethanone
- Chloroform
- Bromine
- Ice
- 10% aqueous Sodium Bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄)

- Silica gel (230–400 mesh)
- Petroleum ether
- Ethyl acetate


Procedure:

- A solution of 1-(3-nitrophenyl)ethanone (1 g, 6.05 mmol) in chloroform (10 ml) is prepared in a suitable reaction vessel.
- The solution is cooled to 0–5 °C using an ice bath.
- Bromine (0.97 g, 6.05 mmol) is added dropwise to the stirred solution at 0–5 °C.
- The reaction mixture is then stirred at room temperature for 2 hours.
- After the reaction is complete, the mixture is poured into ice-cold water.
- The organic and aqueous layers are separated.
- The organic layer is sequentially washed with water (1 x 10 ml), 10% aqueous sodium bicarbonate solution (1 x 10 ml), and brine (1 x 10 ml).
- The organic layer is dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by column chromatography on silica gel (230–400 mesh) using a gradient of 0–10% ethyl acetate in petroleum ether as the eluent.

Characterization Workflow

A general workflow for the characterization of a newly synthesized compound like **2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone** is crucial to confirm its identity and purity.

General Synthesis and Characterization Workflow

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and characterization of a chemical compound.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the specific signaling pathways modulated by **2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone** or its detailed biological activity profile. As a reactive α -haloketone, it has the potential to act as an electrophile and could covalently modify biological nucleophiles, such as cysteine residues in proteins. This reactivity is a common feature of various enzyme inhibitors and pharmacologically active compounds. Further research is required to elucidate its specific biological targets and mechanisms of action.

This technical guide serves as a foundational resource for professionals engaged in research and development involving **2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone**. The provided information on its known properties and a representative synthetic approach will aid in its preparation and further investigation. The absence of comprehensive physical and biological data highlights opportunities for future research to fully characterize this compound and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1275579#2-bromo-1-4-methyl-3-nitrophenyl-ethanone-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com